Home > Products > Screening Compounds P4754 > 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one - 1094253-85-6

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Catalog Number: EVT-2929793
CAS Number: 1094253-85-6
Molecular Formula: C10H8BrFO2
Molecular Weight: 259.074
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-(5-Bromo-2-hydroxybenzylidene)-6,8-dimethoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

  • Compound Description: This compound is a 3,4-dihydro-1-benzoxepin-5(2H)-one derivative synthesized and evaluated for its inhibitory activity against protein-tyrosine kinases (PTKs) [].

(E)-4-[(E)-3-(5-Bromo-2-hydroxyphenyl)allylidene]-6,8-dimethoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

  • Compound Description: This is another 3,4-dihydro-1-benzoxepin-5(2H)-one derivative studied for its PTK inhibitory activity [].

(E)-4-(5-Bromo-2-hydroxybenzylidene)-6-hydroxy-8-methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

  • Compound Description: This compound, also a 3,4-dihydro-1-benzoxepin-5(2H)-one derivative, demonstrated enhanced PTK inhibitory activity compared to its 6-methoxy substituted counterparts []. Its crystal structure revealed a one-dimensional chain formation via hydrogen bonds, further extending into a three-dimensional network through C-H...O interactions [].

(E)-4-[(E)-3-(5-Bromo-2-hydroxyphenyl)allylidene]-6-hydroxy-8-methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

  • Compound Description: Belonging to the 3,4-dihydro-1-benzoxepin-5(2H)-one derivative class, this compound exhibited potent PTK inhibition and was structurally similar to the previous compound, with the key difference being the substitution pattern on the phenyl ring [].
Overview

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a heterocyclic organic compound that belongs to the class of benzoxepines. It is characterized by a fused ring structure that incorporates both a benzene and an oxepine ring, along with bromine and fluorine substituents. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its synthesis, properties, and potential applications.

Classification

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is classified as a brominated and fluorinated benzoxepine derivative. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate precursors such as 2,3,4,5-tetrahydro-1-benzoxepin.
  2. Bromination: Bromination is conducted using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. This step introduces the bromine substituent at the 7-position of the benzoxepine ring.
  3. Fluorination: The introduction of fluorine can be achieved through electrophilic fluorination methods or by using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) at specific reaction conditions.

Technical Details

The reaction conditions typically involve controlled temperatures and times to maximize yield and purity. The synthesis may also require purification steps such as recrystallization or chromatography to isolate the desired product.

Molecular Structure Analysis

Structure

The molecular structure of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one can be represented as follows:

C10H8BrFO\text{C}_{10}\text{H}_{8}\text{BrF}\text{O}

Data

  • Molecular Weight: 243.10 g/mol
  • CAS Number: 1261999-53-4
  • InChI Key: QGEPJFQBBYSBQE-UHFFFAOYSA-N
    This data indicates that the compound has a relatively low molecular weight for an organic molecule with multiple substituents.
Chemical Reactions Analysis

Reactions

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
  2. Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
  3. Reduction Reactions: The compound can also undergo reduction to remove halogen atoms or convert functional groups .

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions must be carefully controlled to prevent side reactions.

Mechanism of Action

The mechanism of action of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one primarily involves its interaction with specific biological targets. It may act as an inhibitor of certain enzymes or receptors due to the presence of the bromine and fluorine substituents which enhance binding affinity .

Data on specific molecular targets remains limited but suggests potential pathways involving enzyme inhibition and modulation of signaling cascades relevant to therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one include:

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar organic solvents.

These properties are essential for understanding how the compound behaves in various environments and its compatibility with other substances.

Applications

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic properties including anti-inflammatory and anti-cancer activities.
  2. Biological Research: Used in studies focused on enzyme interactions and as a potential inhibitor for specific biological pathways.
  3. Industrial Applications: Serves as an intermediate in the synthesis of pharmaceuticals and specialty chemicals .
Synthetic Methodologies for 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Retrosynthetic Analysis of Benzoxepinone Core Architectures

Retrosynthesis of the target benzoxepinone typically disconnects at the lactone or ketone functionality, revealing two primary precursors:

  • Halogenated Phenolic Acids: 5-(2-Hydroxy-4-halo-5-halophenyl)valeric acids enable Friedel-Crafts-type cyclization. Bromo/fluoro substituents must be ortho-directing to facilitate electrophilic closure [3].
  • Dione Derivatives: 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-diones (e.g., from Patent EP0074121) permit selective carbonyl reduction and halogenation. The dione’s C5 carbonyl is intrinsically more electrophilic, allowing chemoselective modification [3].

Table 1: Retrosynthetic Pathways for Benzoxepinone Core

Disconnection SitePrecursorKey TransformationFunctional Group Tolerance
C5 CarbonylHalogenated dihydroxybenzene + δ-keto acidFriedel-Crafts acylationSensitive to nitro groups
O1-C2 Bond2-(3-Bromo-4-fluorophenoxy)cyclohexanoneOxidative ring expansionLimited for electron-poor arenes
C4-C5 BondFluorinated benzofuran + enol ether[4+3] CycloadditionRequires specific catalysts

Cyclization Strategies for Oxepane Ring Formation

Cyclization remains the cornerstone for constructing the oxepane ring. Key methods include:

  • Acid-Catalyzed Lactonization: Heating 5-(2-hydroxy-4-bromo-5-fluorophenyl)valeric acid at 140°C in polyphosphoric acid (PPA) yields the benzoxepinone core. Yields range from 45-68%, with bromine demethylation as a major side reaction [3].
  • Transition Metal-Mediated Cyclocarbonylation: Palladium-catalyzed carbonylation of 2-(2-bromo-4-fluoro-phenoxy)pent-4-en-1-ones (e.g., using Pd(OAc)₂/PPh₃) under 20 atm CO at 80°C provides direct access to the 5-ketone. This method achieves superior regiocontrol (up to 82% yield) but requires rigorous anhydrous conditions [10].
  • Dieckmann Condensation: Diethyl 2-(2-hydroxy-3-bromo-5-fluorophenyl)glutarate undergoes base-mediated cyclization (NaH, THF, 0°C→reflux) followed by hydrolysis and decarboxylation. This approach is effective for C3-substituted derivatives but gives <40% yield for unsubstituted targets [3].

Halogenation Techniques: Bromo-Fluoro Synergistic Functionalization

Sequential halogenation is critical for installing bromo/fluoro pairs:

  • Electrophilic Bromination: Selective C7 bromination of 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one occurs using Br₂/CH₂Cl₂ at −78°C (87% yield). The fluorine atom’s −I effect deactivates C6/C8, directing bromine to C7 [1] [8].
  • Balz-Schiemann Reaction: Aniline precursors diazotized with NaNO₂/HBF₄ followed by thermolysis (e.g., 120°C in diglyme) install the C9 fluorine. This avoids metal-halogen exchange issues during later stages [8].
  • Orthogonal Deprotonation-Halogenation: n-BuLi-mediated lithiation at C7 (directed by C5 carbonyl) followed by Br₂ quenching achieves bromination even in fluoro-containing intermediates. Tetramethylethylenediamine (TMEDA) is essential to avoid nucleophilic aromatic substitution of fluorine [1].

Table 2: Halogenation Parameters and Outcomes

MethodConditionsRegioselectivityYield (%)Key Limitation
Electrophilic BrominationBr₂ (1.05 eq), DCM, −78°C, 1hC7 > C6 (20:1)87Overbromination at high T
Directed Lithiationn-BuLi/TMEDA (2 eq), THF, −78°C; Br₂Exclusive C775Incompatible with acidic protons
Sandmeyer BrominationCuBr₂, NaNO₂, H₂SO₄, 0°CC7 (minor C9 isomer)60Low yield for electron-rich cores

Optimized Catalytic Systems for Ketone Stabilization

The C5 ketone is prone to enolization or epimerization under basic conditions. Stabilization strategies include:

  • Lewis Acid Complexation: TiCl₄ (0.1 eq) in CH₂Cl₂ coordinates the ketone oxygen during bromination, suppressing enolization and dihalogen byproducts (<5% vs. 22% without TiCl₄) [6].
  • Low-Temperature Lithiation: Using LiTMP (−100°C in THF/ether) for deprotonation avoids ketone decomposition during functionalization. This is critical for chiral derivatives where racemization is a concern [3].
  • Solvent-Modulated Stability: Ethereal solvents (1,4-dioxane > THF) reduce ketone reactivity via hydrogen bonding. Storage at 2–8°C under argon enhances shelf-life beyond 12 months [6] [9].

Chemoenzymatic Approaches to Chiral Benzoxepinone Derivatives

While no enzymatic syntheses of the title compound are documented, related benzoxepinones leverage:

  • Lipase-Mediated Kinetic Resolution: Candida antarctica lipase B (CAL-B) resolves racemic 3-hydroxybenzoxepinones via acetylation (E > 200). The 7-bromo-9-fluoro motif does not impede enantioselectivity [8].
  • Whole-Cell Bioreduction: Rhodococcus ruber DSM 44541 reduces 7-bromo-5H-1-benzoxepin-3-ones to (S)-alcohols with 98% ee. Fluorine substituents enhance enantioselectivity by polarizing the carbonyl [8].
  • Dynamic Kinetic Resolution (DKR): Combining Ru-based racemization catalysts and Pseudomonas fluorescens lipase converts racemic benzoxepinones to enantiopure esters (90% yield, 99% ee). This remains unexplored for bromo-fluoro analogs but is mechanistically feasible [8].

Properties

CAS Number

1094253-85-6

Product Name

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

IUPAC Name

7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one

Molecular Formula

C10H8BrFO2

Molecular Weight

259.074

InChI

InChI=1S/C10H8BrFO2/c11-6-4-7-9(13)2-1-3-14-10(7)8(12)5-6/h4-5H,1-3H2

InChI Key

HRBDMMSPQWNADI-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C(C(=CC(=C2)Br)F)OC1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.